- Synthesis, kinetics and cellular studies of new phenothiazine analogs as potent human-TLK inhibitors, Organic & Biomolecular Chemistry, 2023, 21(9), 1980-1991

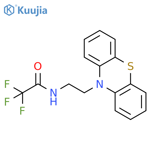

Cas no 50971-79-4 (2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride)

50971-79-4 structure

Nome del prodotto:2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride

Numero CAS:50971-79-4

MF:C14H14N2S

MW:242.339361667633

MDL:MFCD22192242

CID:1074824

PubChem ID:24197196

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride

- 2-(phenothiazin-10-yl)ethanamine hydrochloride

- NSC253547

- NSC-253547

- 2-(10H-Phenothiazin-10-yl)ethan-1-amine

- NSC 253547

- DTXSID10638959

- GF-0032

- 2-(10H-Phenothiazin-10-yl)ethan-1-amine--hydrogen chloride (1/1)

- 50971-79-4

- MFCD22192242

- 2-phenothiazin-10-ylethanamine;hydrochloride

- LAVBLPLCRGKRCC-UHFFFAOYSA-N

- 1082712-62-6

- SCHEMBL14697550

- AKOS015991432

- 2-(10H-phenothiazin-10-yl)ethanamine hydrochloride

- 2-(10H-phenothiazin-10-yl)ethan-1-aminehydrochloride

-

- MDL: MFCD22192242

- Inchi: 1S/C14H14N2S/c15-9-10-16-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)16/h1-8H,9-10,15H2

- Chiave InChI: GEQNUMNORCDKBC-UHFFFAOYSA-N

- Sorrisi: S1C2C(=CC=CC=2)N(CCN)C2C1=CC=CC=2

Proprietà calcolate

- Massa esatta: 278.0644474g/mol

- Massa monoisotopica: 278.0644474g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 18

- Conta legami ruotabili: 2

- Complessità: 237

- Conteggio di unità legate in modo Covalent: 2

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 54.6Ų

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR310012-5g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | 5g |

£1041.00 | 2025-02-20 | ||

| Key Organics Ltd | GF-0032-25G |

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | >97% | 25g |

£2970.00 | 2025-02-09 | |

| A2B Chem LLC | AG55227-5mg |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | >97% | 5mg |

$214.00 | 2024-04-19 | |

| A2B Chem LLC | AG55227-1g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | >97% | 1g |

$392.00 | 2024-04-19 | |

| A2B Chem LLC | AG55227-5g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | >97% | 5g |

$1255.00 | 2024-04-19 | |

| Apollo Scientific | OR310012-10g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | 10g |

£1848.00 | 2025-02-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581887-500mg |

2-(10H-phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | 98% | 500mg |

¥1896.00 | 2024-05-11 | |

| Apollo Scientific | OR310012-25g |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride |

50971-79-4 | 25g |

£4158.00 | 2025-02-20 | ||

| eNovation Chemicals LLC | K04963-1g |

10H-Phenothiazine-10-ethanamine HCl |

50971-79-4 | >95% | 1g |

$468 | 2025-02-28 | |

| eNovation Chemicals LLC | K04963-5g |

10H-Phenothiazine-10-ethanamine HCl |

50971-79-4 | >95% | 5g |

$1395 | 2025-02-28 |

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 12 - 15 h, 0 °C

1.2 12 - 15 h, 0 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; overnight, rt

Riferimento

- Phenothiazine-Tacrine Heterodimers: Pursuing Multitarget Directed Approach in Alzheimer's Disease, ACS Chemical Neuroscience, 2021, 12(9), 1698-1715

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 4 - 6 h, rt

Riferimento

- A Focused Library of Psychotropic Analogues with Neuroprotective and Neuroregenerative Potential, ACS Chemical Neuroscience, 2019, 10(1), 279-294

Synthetic Routes 4

Condizioni di reazione

1.1 Solvents: Dimethyl sulfoxide ; 80 - 100 °C

Riferimento

- Synthesis of some phenothiazine derivatives, Kimya Problemlari, 2009, (4), 688-691

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Raw materials

- Acetamide, 2,2,2-trifluoro-N-[2-(10H-phenothiazin-10-yl)ethyl]-

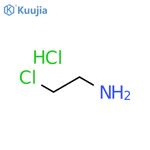

- 2-chloroethan-1-amine hydrochloride

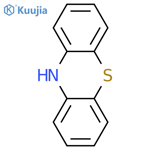

- Phenothiazine

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Preparation Products

2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride Letteratura correlata

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

-

Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

50971-79-4 (2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride) Prodotti correlati

- 1637-16-7(10H-Phenothiazine,10-ethyl-)

- 1361675-08-2(6-(2,3,5-Trichlorophenyl)-2,3,5-trifluoropyridine)

- 1448030-05-4(4-(benzenesulfonyl)-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine)

- 1249664-14-9(1-Methyl-4,5,6,7-tetrahydro-1h-indazole-4-sulfonamide)

- 1342099-49-3(3-(4-Cyanophenoxy)propane-1-sulfonyl chloride)

- 1040638-51-4(2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-[(furan-2-yl)methyl]acetamide)

- 2227888-76-6((1R)-2,2,2-trifluoro-1-2-(1H-pyrazol-1-yl)phenylethan-1-ol)

- 2171668-61-2(2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]-3,3-dimethylbutanoic acid)

- 1261787-89-6(5-Fluoro-2-(4-(trifluoromethyl)phenyl)pyridine-4-acetonitrile)

- 1113001-78-7(tert-butyl 2-[3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]acetate)

Fornitori consigliati

Wuhan brilliant Technology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membro d'oro

CN Fornitore

Reagenti

Taian Jiayue Biochemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Hebei Ganmiao New material Technology Co., LTD

Membro d'oro

CN Fornitore

Grosso

Enjia Trading Co., Ltd

Membro d'oro

CN Fornitore

Grosso